molecular formula C14H21N3O4S B11837462 ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate

ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate

Cat. No.: B11837462
M. Wt: 327.40 g/mol
InChI Key: VYDOSUVDFZCYQY-LFIBNONCSA-N
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Description

Ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate is a useful research compound. Its molecular formula is C14H21N3O4S and its molecular weight is 327.40 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H32N4O4S2C_{20}H_{32}N_{4}O_{4}S_{2}, with a molecular weight of approximately 456.62 g/mol. The compound is achiral, possessing no defined stereocenters or optical activity .

PropertyValue
Molecular FormulaC20H32N4O4S2
Molecular Weight456.622 g/mol
StereochemistryAchiral
ChargeNeutral

This compound exhibits several biological activities that may be attributed to its structural components, particularly the N-methylsulfamoyl group. This moiety is known for its role in enhancing the solubility and bioavailability of compounds, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For example, derivatives containing sulfamoyl groups have shown activity against various bacterial strains and fungi. In a study that examined related compounds, the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis was found to be as low as 0.24 μg/mL .

Cytotoxicity Studies

While evaluating the cytotoxic effects of related compounds, it was observed that some derivatives displayed cytotoxicity towards Vero and HepG2 cell lines with IC50 values ranging from 3.62 to 36.79 μg/mL . This suggests a need for careful evaluation of the therapeutic window for this compound.

Case Studies

Case Study 1: Antimycobacterial Activity

In a comparative analysis of benzenesulfonamide derivatives, a compound structurally similar to this compound was tested against M. tuberculosis. The study reported favorable results with an MIC of 0.24 μg/mL, indicating potential for development as an anti-TB agent .

Case Study 2: Safety Profile Assessment

A safety profile assessment was conducted on several sulfamoyl-containing compounds, including derivatives similar to this compound. The results indicated moderate hERG channel inhibition (IC50 = 3.3 μM), which raises concerns regarding cardiac safety profiles during therapeutic use .

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

ethyl (2E)-2-[[4-[2-(methylsulfamoyl)ethyl]phenyl]hydrazinylidene]propanoate

InChI

InChI=1S/C14H21N3O4S/c1-4-21-14(18)11(2)16-17-13-7-5-12(6-8-13)9-10-22(19,20)15-3/h5-8,15,17H,4,9-10H2,1-3H3/b16-11+

InChI Key

VYDOSUVDFZCYQY-LFIBNONCSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)CCS(=O)(=O)NC)/C

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)CCS(=O)(=O)NC)C

Origin of Product

United States

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